molecular formula C9H15F2NO4 B2460765 2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid CAS No. 252357-43-0

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

Cat. No.: B2460765
CAS No.: 252357-43-0
M. Wt: 239.219
InChI Key: UCCLBCNDXKDPDT-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds more efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine derivative of the original amino acid.

    Substitution: The major products are typically peptides or amides, depending on the specific reactants used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid involves the protection and subsequent deprotection of the amino group. The Boc group stabilizes the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is unique due to the presence of the difluorobutanoic acid moiety, which imparts distinct chemical properties and reactivity. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLBCNDXKDPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252357-43-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid
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